
4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-methylcyclohexanone with dimethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and automated control systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but with a benzene ring instead of a cyclohexane ring.
4-(Dimethylamino)pyridine: Contains a pyridine ring and is known for its use as a catalyst in organic synthesis.
4-(Dimethylamino)phenol: Contains a phenol group and is used in various chemical applications.
Uniqueness
4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to aromatic compounds. This uniqueness makes it valuable in specific applications where the cyclohexane ring’s flexibility and reactivity are advantageous.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-10(9(12)13)6-4-8(5-7-10)11(2)3/h8H,4-7H2,1-3H3,(H,12,13) |
Clave InChI |
SEMUKROEBMBZBW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)N(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


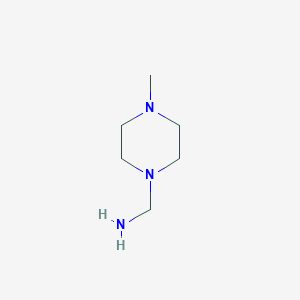

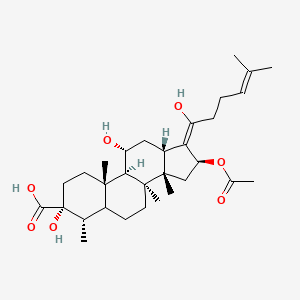
![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)
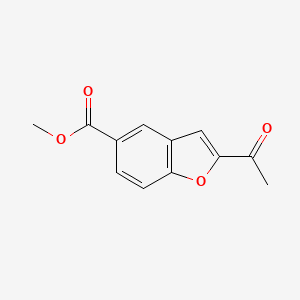
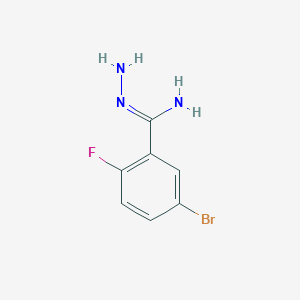

![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)

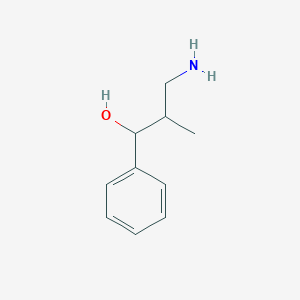
![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)

